Isopropyl oleate

Catalog No.
S1514776
CAS No.
112-11-8
M.F
C21H40O2
M. Wt
324.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl oleate

CAS Number

112-11-8

Product Name

Isopropyl oleate

IUPAC Name

propan-2-yl (Z)-octadec-9-enoate

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11-

InChI Key

PZQSQRCNMZGWFT-QXMHVHEDSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C

Biodiesel Improvement

One prominent area of research explores isopropyl oleate's potential as a cold flow improver for biodiesel. Biodiesel, derived from renewable sources like vegetable oils, faces challenges in cold weather due to solidification at lower temperatures. This solidification can clog fuel lines and filters, hindering engine performance. Studies have investigated the use of isopropyl oleate, along with other derivatives of oleic acid, to lower the cloud point and pour point of biodiesel []. These properties indicate the temperature at which the fuel starts to become cloudy and solidify, respectively. By lowering these points, isopropyl oleate could contribute to the development of biodiesel blends with improved low-temperature performance, making them more suitable for use in colder climates [].

Isopropyl oleate is an ester formed from the reaction of isopropanol and oleic acid, characterized by its chemical formula C21H40O2C_{21}H_{40}O_{2} and a molecular weight of 324.54 g/mol. It appears as a colorless, odorless liquid at room temperature, with a boiling point of approximately 215-217 °C and a melting point of -37.7 °C . This compound is notable for its linear structure, which includes an isopropyl group bonded to an oleoyl chain through an ester linkage, contributing to its unique physical and chemical properties .

Typical of esters. The primary reaction it participates in is hydrolysis, where it reacts with water to revert to its original components: isopropanol and oleic acid. This reaction can be catalyzed by either acids or bases, especially under conditions of heat . The general reaction can be represented as follows:

Isopropyl oleate+WaterIsopropanol+Oleic acid\text{Isopropyl oleate}+\text{Water}\rightleftharpoons \text{Isopropanol}+\text{Oleic acid}

Additionally, isopropyl oleate can react with alcohols in transesterification processes, which are significant in biodiesel production and modification of fatty acid esters.

Research indicates that isopropyl oleate exhibits potential biological activities, particularly as a skin-conditioning agent in cosmetic formulations. It enhances the spreadability and absorption of products on the skin without leaving a greasy residue . Additionally, studies suggest that it may have applications in improving the low-temperature performance of biodiesel by lowering the cloud and pour points, making it suitable for colder climates.

The most common method for synthesizing isopropyl oleate is through esterification, where isopropanol reacts with oleic acid in the presence of an acid catalyst such as sulfuric acid. The simplified reaction can be depicted as:

Isopropanol+Oleic acidIsopropyl oleate+Water\text{Isopropanol}+\text{Oleic acid}\rightarrow \text{Isopropyl oleate}+\text{Water}

Other methods include transesterification and direct esterification, which can also yield isopropyl oleate under varying conditions .

Isopropyl oleate has diverse applications across several industries:

  • Cosmetics: Used as an emollient and skin-conditioning agent in lotions and creams.
  • Lubricants: Acts as a lubricant additive in various industrial applications.
  • Biodiesel: Enhances the cold flow properties of biodiesel blends.
  • Food Industry: Serves as a defoamer in food-contact paper products and as a surfactant lubricant .

Studies on the interactions of isopropyl oleate with biological systems highlight its compatibility with skin formulations, enhancing product performance without causing irritation. Its low toxicity profile makes it suitable for use in personal care products, while its ability to improve biodiesel characteristics suggests beneficial interactions within fuel systems under low-temperature conditions .

Isopropyl oleate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:

Compound NameStructure TypeUnique Feature
Oleic AcidFatty AcidUnsaturated fatty acid
Methyl OleateMethyl EsterDerived from methanol; used in biodiesel
Ethyl OleateEthyl EsterDerived from ethanol; used as a solvent
Isobutyl OleateIsobutyl EsterHas branched structure; different viscosity
Decyl OleateDecyl EsterLonger carbon chain; different solubility

Isopropyl oleate's unique combination of properties, such as its liquid state at room temperature and excellent solvency capabilities, distinguishes it from these similar compounds. Its specific applications in cosmetics and biodiesel further highlight its versatility compared to other fatty acid esters .

XLogP3

8.4

UNII

4152WNN49V

Other CAS

112-11-8

Wikipedia

Isopropyl oleate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Binding; Emollient; Skin conditioning

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
9-Octadecenoic acid (9Z)-, 1-methylethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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